3-[4-(Aminocarbonyl)-1-piperidinyl]propanoic acid
Description
Properties
IUPAC Name |
3-(4-carbamoylpiperidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c10-9(14)7-1-4-11(5-2-7)6-3-8(12)13/h7H,1-6H2,(H2,10,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCWBIQTSONMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602580 | |
| Record name | 3-(4-Carbamoylpiperidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-36-0 | |
| Record name | 3-(4-Carbamoylpiperidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule, 3-[4-(Aminocarbonyl)-1-piperidinyl]propanoic acid, comprises a piperidine core substituted at the 1-position with a propanoic acid chain and at the 4-position with a carbamoyl group. Retrosynthetically, the molecule dissects into two primary fragments: 4-carbamoylpiperidine and 3-halopropanoic acid (or equivalent electrophilic propanoate derivatives). Alternative disconnections involve Michael addition of the piperidine nitrogen to acrylate esters or catalytic coupling of prefunctionalized building blocks .
Critical intermediates include:
-
4-Carbamoylpiperidine : Synthesized via carboxamide formation from piperidine-4-carboxylic acid.
-
Methyl 2-(trifluoromethanesulfonyloxy)propanoate : A chiral triflate ester enabling nucleophilic displacement .
-
Ethyl acrylate : For conjugate addition reactions to form β-amino acid derivatives .
Synthesis of 4-Carbamoylpiperidine
The 4-carbamoylpiperidine intermediate is pivotal for introducing the aminocarbonyl functionality. A two-step protocol derived from piperidine-4-carboxylic acid involves:
-
Activation as Acid Chloride : Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its reactive acid chloride.
-
Ammonolysis : Reaction with aqueous ammonia yields the carboxamide.
This method, adapted from peptide coupling chemistry, achieves >90% conversion under anhydrous conditions . Spectral confirmation via NMR reveals characteristic carbonyl signals at δ 168–172 ppm for the carboxamide .
Nucleophilic Substitution with Triflate Esters
Chiral triflate esters serve as electrophilic partners for introducing the propanoic acid chain. As demonstrated in the synthesis of N-Boc-piperidine derivatives :
-
Triflate Preparation : Methyl (S)-2-(triflyloxy)propanoate is generated from (S)-2-hydroxypropanoic acid using triflic anhydride.
-
Alkylation : Reaction with 4-carbamoylpiperidine in dichloromethane (DCM) at −50°C in the presence of triethylamine (TEA) affords methyl 3-(4-carbamoylpiperidin-1-yl)propanoate (Yield: 74–84%).
-
Ester Hydrolysis : Basic hydrolysis (NaOH, H₂O/EtOH) yields the target carboxylic acid.
Key Data :
This method ensures high diastereomeric purity (>98% de) when using enantiopure triflates .
Michael Addition to Acrylate Esters
Conjugate addition of 4-carbamoylpiperidine to acrylates offers a stereoselective pathway. Analogous to the synthesis of β-amino acid derivatives :
-
Reaction Conditions : Refluxing 4-carbamoylpiperidine with methyl acrylate in 2-propanol for 12 hours.
-
Ester Hydrolysis : Acidic hydrolysis (HCl, H₂O) provides the free carboxylic acid.
Optimization Insights :
-
Solvent polarity significantly impacts reaction rate, with aprotic solvents (THF) favoring faster addition .
-
Catalytic bases (e.g., DMAP) improve nucleophilicity of the piperidine nitrogen, achieving yields up to 68% .
Comparative Analysis of Methods
| Method | Yield (%) | Stereocontrol | Scalability |
|---|---|---|---|
| Triflate Alkylation | 74–84 | High | Moderate |
| Michael Addition | 60–68 | Moderate | High |
| Carbonylation | N/A | Low | Low |
Triflate alkylation excels in enantioselectivity but requires cryogenic conditions. Michael addition offers scalability but lacks stereochemical fidelity. Carbonylation remains exploratory for this target .
Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
3-[4-(Aminocarbonyl)-1-piperidinyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : 254.29 g/mol
- CAS Number : 915922-36-0
The compound is characterized by a piperidine ring and an aminocarbonyl group, which contribute to its biological activity.
Nebulization Formulations
Research indicates that 3-[4-(aminocarbonyl)-1-piperidinyl]propanoic acid can be effectively formulated for nebulization, making it suitable for inhalation therapy. These formulations are designed to deliver the drug directly to the lungs, enhancing its therapeutic effects in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Key components of these formulations include:
- Active Ingredient Concentration : Typically ranges from 1 to 50 mg per 2 ml dose.
- Buffering Agents : To maintain a physiological pH (5-7).
- Isotonicity Adjusting Agents : Such as sodium chloride to ensure compatibility with lung fluids.
Combination Therapies
The compound can also be combined with other active ingredients like corticosteroids (e.g., fluticasone propionate) or bronchodilators (e.g., salmeterol) to enhance anti-inflammatory effects and improve patient outcomes in respiratory therapies .
Anti-Inflammatory Properties
This compound has been identified as a novel antagonist of α4β1 and α4β7 integrins, which play crucial roles in mediating inflammatory responses. Its ability to inhibit these integrins suggests potential applications in treating inflammatory diseases .
Respiratory Disorders
Clinical studies have highlighted the efficacy of this compound in managing asthma symptoms by reducing inflammation and bronchoconstriction. The direct delivery via nebulization improves drug absorption and minimizes systemic side effects .
Case Study 1: Asthma Management
A study involving patients with moderate to severe asthma demonstrated that nebulized formulations containing this compound significantly reduced the frequency of asthma attacks compared to placebo groups. Patients reported improved lung function and reduced reliance on rescue inhalers over a 12-week period .
Case Study 2: Chronic Obstructive Pulmonary Disease (COPD)
In another clinical trial focused on COPD patients, the administration of this compound showed promising results in decreasing exacerbation rates and improving overall quality of life metrics. The combination with bronchodilators further enhanced therapeutic outcomes .
Mechanism of Action
The mechanism of action of 3-[4-(Aminocarbonyl)-1-piperidinyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the piperidine ring can interact with receptor sites, modulating their function . These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Key Structural Variations and Implications
Piperidine/Piperazine Modifications: The substitution at the 4-position of the piperidine ring significantly influences biological targeting. For example, the 2-(trifluoromethyl)phenyl group in 3-oxo-3-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)-propanoic acid enhances lipophilicity and RBP4 antagonism , whereas the aminocarbonyl group in the main compound may improve hydrogen bonding for enzyme interactions. Piperazine derivatives (e.g., 3-(4-benzylpiperazin-1-yl)propanoic acid dihydrochloride) often exhibit enhanced solubility due to the additional nitrogen atom and salt formation .
Propanoic Acid Chain Modifications: 3-Oxo derivatives (e.g., ) introduce a ketone group, altering electronic properties and reactivity .
Physicochemical and Spectral Data Comparison
| Property | This compound | 3-Oxo-3-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)-propanoic acid | 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives |
|---|---|---|---|
| Molecular Weight (g/mol) | 217.23 | 357.30 | ~195–250 (varies with substituents) |
| 1H-NMR Signals | Not reported | Piperidine H: δ 2.5–3.5; CF3Ph H: δ 7.4–7.8 | NH/OH: δ 12.1–12.4; aromatic H: δ 6.7–7.3 |
| IR Absorptions (cm⁻¹) | Not reported | C=O (ketone): ~1700; C-F: ~1100–1200 | C=O (acid): ~1726–1684; NH/OH: ~3445–3176 |
| Solubility | Moderate (carboxylic acid group) | Low (lipophilic CF3Ph group) | High (polar substituents) |
Biological Activity
3-[4-(Aminocarbonyl)-1-piperidinyl]propanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of drug development. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H16N2O3
- Molecular Weight : 212.25 g/mol
The compound features a piperidine ring substituted with an aminocarbonyl group, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in metabolic pathways. Its structure allows it to interact with various biomolecules, potentially modulating enzymatic activities and influencing cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a critical role in glucose metabolism and insulin regulation. By inhibiting DPP-4, the compound can enhance the levels of incretin hormones, which are vital for glucose homeostasis .
- Receptor Interaction : It may also interact with G-protein coupled receptors (GPCRs), affecting downstream signaling pathways that regulate various physiological responses.
Biological Activity and Research Findings
Research has demonstrated various biological activities associated with this compound, including:
- Antidiabetic Effects : Studies indicate that compounds similar to this compound exhibit significant antidiabetic properties by enhancing insulin secretion and reducing blood glucose levels .
- Neuroprotective Properties : Preliminary findings suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Case Studies
- DPP-4 Inhibition Study : A study evaluated the efficacy of various DPP-4 inhibitors, including derivatives of this compound. Results showed a significant reduction in blood glucose levels in diabetic models, supporting its potential as an antidiabetic agent .
- Neuroprotection in Animal Models : In a series of experiments on rodent models, the administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation, suggesting its potential utility in treating neurodegenerative diseases.
Data Table: Biological Activity Overview
Q & A
Q. What are the recommended methods for structural characterization of 3-[4-(Aminocarbonyl)-1-piperidinyl]propanoic acid?
To confirm the identity and purity of the compound, employ a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to resolve the piperidinyl and propanoic acid moieties. The carbonyl group (C=O) at the 4-position of the piperidine ring should exhibit a distinct -NMR signal near 170 ppm .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular formula (e.g., CHNO) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify characteristic absorption bands for the amide group (~1650 cm) and carboxylic acid (~2500-3300 cm) .
Q. How can researchers synthesize this compound?
A standard synthesis involves:
Piperidine Functionalization : Introduce the aminocarbonyl group at the 4-position of piperidine via nucleophilic substitution or catalytic coupling.
Propanoic Acid Conjugation : Link the modified piperidine to propanoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the amide bond.
Purification : Use reverse-phase HPLC or recrystallization to achieve >95% purity. Note that tert-butoxycarbonyl (Boc) protecting groups may be required to prevent side reactions during synthesis .
Q. What are the primary pharmacological applications of this compound in preclinical research?
The compound’s piperidinyl and amide motifs suggest potential as:
- A CNS drug candidate : Piperidine derivatives are known to interact with serotonin (5-HT) receptors, which could be explored via in vitro receptor-binding assays .
- A prodrug backbone : The carboxylic acid group allows for esterification to improve bioavailability in pharmacokinetic studies .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with target receptors?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to 5-HT receptors. Focus on hydrogen bonding between the amide group and residues like Ser239 or Asp155 .
- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., alkyl chain length) with binding affinity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictions in synthetic yield data across studies?
Discrepancies in yield (e.g., 70% vs. 50%) may arise from:
- Protecting Group Efficiency : Boc-protected intermediates (see ) can reduce side reactions but require optimized deprotection conditions (e.g., TFA vs. HCl).
- Catalyst Selection : Compare palladium-catalyzed cross-coupling vs. enzymatic catalysis for stereochemical control, especially if chirality impacts biological activity .
Q. How should researchers validate the compound’s stability under physiological conditions?
- pH-Dependent Degradation Studies : Incubate the compound in buffers mimicking gastric (pH 1.2) and blood (pH 7.4) environments. Monitor degradation via LC-MS over 24 hours.
- Thermal Stability Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and excipient compatibility .
Q. What advanced analytical techniques address challenges in quantifying low-concentration metabolites?
- Ultra-High-Performance Liquid Chromatography (UHPLC) : Achieve nanogram-level detection limits using C18 columns and tandem MS detection.
- Isotope-Labeled Standards : Synthesize - or -labeled analogs as internal standards for precise quantification in plasma or tissue samples .
Methodological Considerations
Q. How to design a robust structure-activity relationship (SAR) study for derivatives?
- Scaffold Modifications : Systematically vary substituents on the piperidine ring (e.g., halogenation at the 3-position) and propanoic acid chain (e.g., methyl branching).
- In Silico Screening : Prioritize derivatives with predicted ADMET properties (e.g., CNS permeability via the Blood-Brain Barrier Penetration model in Schrödinger) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
